[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Description
[1-(5-Hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is a synthetic cannabinoid receptor agonist (SCRA) structurally derived from the indole-3-methanone scaffold. It features a 4-methoxyphenyl group at the methanone position and a 5-hydroxypentyl chain on the indole nitrogen (Figure 1). This compound is closely related to RCS-4 [(4-methoxyphenyl)(1-pentylindol-3-yl)methanone], a well-characterized SCRA, but differs by the hydroxylation of the pentyl side chain . Hydroxylation at the terminal position of the alkyl chain is a common metabolic modification observed in SCRAs, which may alter receptor binding kinetics, solubility, and toxicity profiles .
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 | |
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-66-6 | |
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of RCS-4. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process . The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of RCS-4 N-(5-hydroxypentyl) metabolite would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RCS-4 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
RCS-4 N-(5-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Chemistry and Toxicology: Used as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Studied to understand the metabolic pathways and pharmacokinetics of synthetic cannabinoids.
Medicinal Chemistry: Investigated for potential therapeutic applications and to develop new synthetic cannabinoids with improved safety profiles.
Analytical Chemistry: Used in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids and their metabolites.
Mechanism of Action
The mechanism of action of RCS-4 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. It is believed to exert its effects by binding to the cannabinoid receptors, particularly the CB1 and CB2 receptors, which are part of the endocannabinoid system . This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
RCS-4 [(4-Methoxyphenyl)(1-Pentylindol-3-yl)Methanone]
- Structural Difference : RCS-4 lacks the terminal hydroxyl group on the pentyl chain.
- Pharmacology: Binds to CB1 and CB2 receptors with moderate affinity (CB1 Ki ~80 nM; CB2 Ki ~150 nM). Its non-hydroxylated side chain enhances lipophilicity, prolonging half-life but increasing accumulation in adipose tissue .
- Toxicity: Associated with genotoxic DNA damage in vitro, likely due to reactive metabolite formation .
XLR-11 1-(5-Fluoropentyl)-1H-Indol-3-ylMethanone
- Structural Difference : Replaces the 4-methoxyphenyl group with a tetramethylcyclopropyl moiety and substitutes the hydroxyl with fluorine.
- Pharmacology : Higher CB1 affinity (Ki ~0.3 nM) due to fluorine’s electronegativity and metabolic stability. The fluoropentyl chain resists oxidative degradation, enhancing potency and duration of action .
- Toxicity : Linked to severe neurotoxicity and cardiotoxicity in users, attributed to prolonged receptor activation .
JWH-018 [(Naphthalen-1-yl)(1-Pentylindol-3-yl)Methanone]
Pravadoline (WIN 48,098)
- Structural Difference: Contains a 2-methylindole core and a morpholinoethyl side chain.
- Pharmacology: Originally developed as a non-opioid analgesic, it exhibits weak CB1 activity (Ki ~400 nM) but serves as a scaffold for potent SCRAs like AM-630 .
Structure-Activity Relationships (SAR)
- Side Chain Length : Optimal activity occurs with 4–6 carbon chains. The 5-hydroxypentyl chain in the target compound aligns with this trend, balancing lipophilicity and solubility .
- Terminal Substitution: Hydroxylation reduces lipophilicity (logP ~3.5 vs.
- Aromatic Moieties : The 4-methoxyphenyl group provides moderate CB1/CB2 affinity compared to naphthoyl (JWH-018) or tetramethylcyclopropyl (XLR-11) groups, which enhance potency but also toxicity .
Metabolic and Toxicological Profiles
- Metabolism: Hydroxylation of the pentyl chain is a Phase I metabolic pathway, producing polar metabolites that are more readily excreted. This contrasts with fluorinated (XLR-11) or non-hydroxylated (RCS-4) analogues, which undergo slower Phase II conjugation .
- However, in vitro studies are lacking .
Comparative Data Table
*Estimated based on structural similarity to RCS-4.
Biological Activity
The compound [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone, commonly referred to as a synthetic cannabinoid, is part of a class of substances that mimic the effects of natural cannabinoids found in cannabis. This compound is structurally related to JWH-018, a well-known synthetic cannabinoid. Understanding its biological activity is crucial for assessing its pharmacological effects, potential therapeutic applications, and risks associated with its use.
Chemical Structure and Properties
- Molecular Formula: C25H25NO3
- Molecular Weight: 387.5 g/mol
- CAS Number: 1427325-66-3
The compound features an indole backbone with a hydroxypentyl side chain and a methoxyphenyl group, which influences its interaction with cannabinoid receptors.
Synthetic cannabinoids like this compound primarily act as agonists at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and appetite control.
Receptor Binding Affinity
Research indicates that this compound exhibits high affinity for both CB1 and CB2 receptors. Binding studies have shown that the hydroxypentyl modification enhances receptor interaction compared to other alkyl substituents:
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
|---|---|---|
| This compound | <10 | <10 |
| JWH-018 | <10 | <10 |
Biological Effects
Synthetic cannabinoids can produce a range of effects, including:
- Psychoactive Effects: Similar to THC, these compounds can induce euphoria, altered perception, and relaxation.
- Physiological Effects: They may affect heart rate, blood pressure, and appetite.
A study on the metabolites of synthetic cannabinoids indicated that hydroxypentyl metabolites retain significant efficacy at cannabinoid receptors, suggesting that metabolic byproducts may also contribute to the overall pharmacological profile of these compounds .
Case Studies and Research Findings
-
Case Report on Synthetic Cannabinoid Use:
A case study involving individuals who ingested synthetic cannabinoids revealed acute toxicity symptoms such as agitation, paranoia, and hallucinations. The presence of hydroxypentyl metabolites was confirmed in urine samples, indicating their relevance in understanding the drug's effects in vivo . -
Comparative Study on Synthetic Cannabinoids:
A comparative analysis of various synthetic cannabinoids demonstrated that those with longer alkyl chains exhibited increased potency at the CB1 receptor. The study highlighted the importance of structural modifications in determining receptor selectivity and efficacy . -
Metabolic Pathways:
Research has shown that synthetic cannabinoids undergo extensive metabolism via cytochrome P450 enzymes, resulting in multiple hydroxylated metabolites. These metabolites often retain agonistic activity at cannabinoid receptors, complicating the pharmacokinetic profiles of these substances .
Safety and Toxicology
The safety profile of synthetic cannabinoids remains a concern due to their unpredictable effects and potential for abuse. Reports have linked synthetic cannabinoid use to severe adverse reactions, including seizures and psychosis. The variability in potency among different batches complicates risk assessment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone, and how can purity be maximized?
- Methodology : Standard synthesis involves refluxing indole derivatives with substituted benzaldehydes in polar solvents like ethanol or methanol (e.g., analogous to methods for 4-amino-3-(1H-indol-1-yl)phenylmethanone) . Solvent selection (e.g., ethanol for higher yield) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical. Purity can be validated using HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Key for identifying indole NH (~δ 10.98 ppm), hydroxyl protons, and methoxy groups (δ 3.8–4.0 ppm) .
- FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (expected [M+H]+ ~378.4 g/mol) and fragmentation patterns .
Q. How can researchers design initial pharmacological screening assays for this compound?
- Methodology :
- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) to assess affinity for cannabinoid receptors (CB1/CB2), given structural similarity to synthetic cannabinoids like RCS-4 .
- ADMET prediction : Employ computational tools (e.g., SwissADME) to estimate logP (~3.5–4.0), bioavailability, and blood-brain barrier permeability, guided by data from analogous indole methanones .
Advanced Research Questions
Q. What metabolic pathways are anticipated for this compound, and how can its major metabolites be identified?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor hydroxylation at the pentyl chain (C5 position) via LC-QTOF-MS, as seen in JWH-018 N-(5-hydroxypentyl) metabolites .
- CYP450 isoform specificity : Use recombinant enzymes (e.g., CYP2C9, CYP3A4) to identify primary metabolizing isoforms, critical for predicting drug-drug interactions .
Q. How can discrepancies in biological activity data (e.g., receptor affinity vs. in vivo efficacy) be resolved?
- Methodology :
- Functional assays : Compare binding affinity (Ki) with functional activity (e.g., cAMP inhibition in CHO cells expressing CB1/CB2) to assess agonist/antagonist behavior .
- Metabolite profiling : Test metabolites (e.g., hydroxylated derivatives) for activity, as inactive parent compounds may generate bioactive metabolites .
Q. What strategies are recommended for crystallographic analysis of this compound?
- Methodology :
- Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures. For derivatives with fluorinated groups (e.g., 5-hydroxypentyl), employ Hirshfeld surface analysis to study intermolecular interactions .
- X-ray diffraction : Resolve torsion angles between the indole and methoxyphenyl groups to correlate structure with receptor-binding conformations .
Methodological Notes
- Synthesis Optimization : Replace toluene with acetonitrile to reduce by-products in indole alkylation steps .
- Data Contradictions : If receptor affinity (e.g., CB1 Ki = 5 nM) conflicts with in vivo inactivity, evaluate metabolite stability (e.g., glucuronidation of hydroxyl groups) using β-glucuronidase assays .
- Structural Analogues : Compare with RCS-4 ([1-pentylindol-3-yl]-[4-methoxyphenyl]methanone) for SAR studies on chain length and receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
